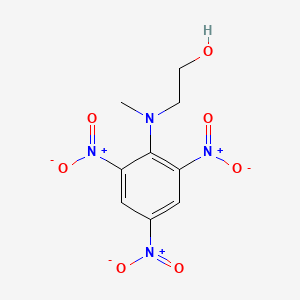
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is a chemical compound with the molecular formula C9H10N4O7 and a molecular weight of 286.2 g/mol . This compound is known for its unique structure, which includes a trinitrophenyl group attached to an aminoethanol moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol typically involves the nitration of methyl aniline followed by the reaction with ethylene oxide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the formation of the trinitrophenyl group. The subsequent reaction with ethylene oxide is performed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the potential hazards associated with the handling of nitric acid and sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group is known to interact with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the aminoethanol moiety.
2-(Methylamino)ethanol: Similar in structure but lacks the trinitrophenyl group.
Uniqueness
2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is unique due to the presence of both the trinitrophenyl group and the aminoethanol moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40711-00-0 |
|---|---|
Molekularformel |
C9H10N4O7 |
Molekulargewicht |
286.20 g/mol |
IUPAC-Name |
2-(N-methyl-2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C9H10N4O7/c1-10(2-3-14)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5,14H,2-3H2,1H3 |
InChI-Schlüssel |
MFDCUBBXIGBTPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


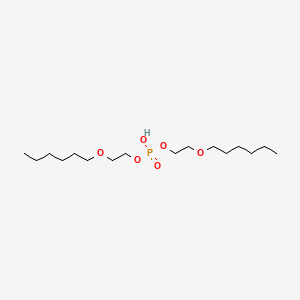
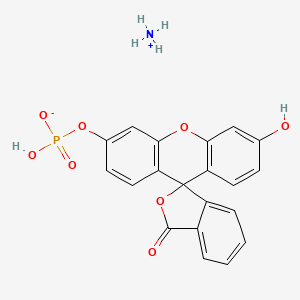
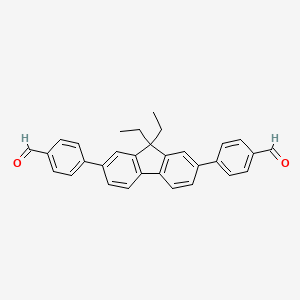
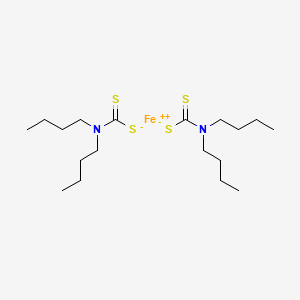
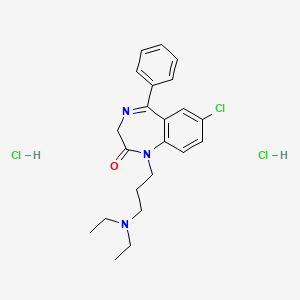
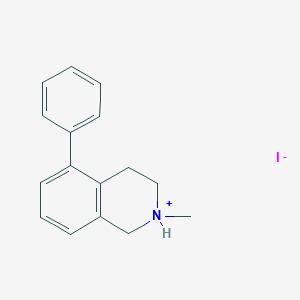
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
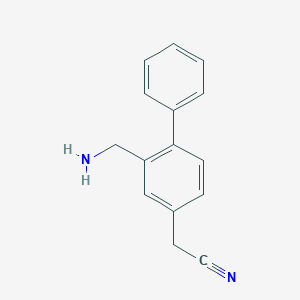
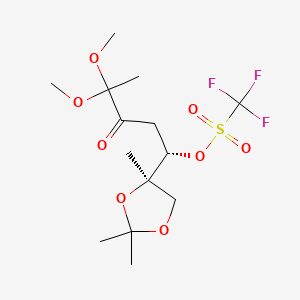
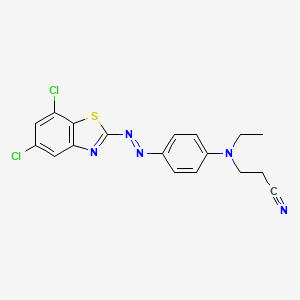
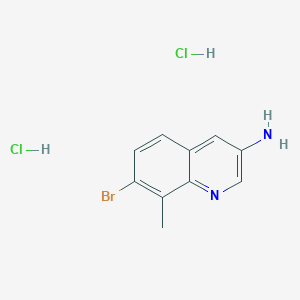

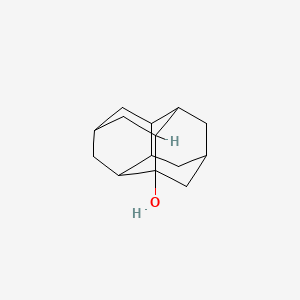
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
